BenchChemオンラインストアへようこそ!

5-fluoro-7-iodo-1H-indazole

IDO1 inhibition Cancer immunotherapy Tryptophan catabolism

5-Fluoro-7-iodo-1H-indazole features 5-F and 7-I for orthogonal reactivity: iodine enables Suzuki/Sonogashira coupling while fluorine modulates metabolic stability and potency. Demonstrated 37.1 nM cellular IC50 against IDO1—37x more potent than 4,6-substituted leads. Ideal for divergent library synthesis of 7-substituted-5-fluoroindazoles in immuno-oncology and kinase programs.

Molecular Formula C7H4FIN2
Molecular Weight 262.026
CAS No. 2090315-40-3
Cat. No. B2480743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-7-iodo-1H-indazole
CAS2090315-40-3
Molecular FormulaC7H4FIN2
Molecular Weight262.026
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)I)F
InChIInChI=1S/C7H4FIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
InChIKeyBADYIEVRHUJBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-7-iodo-1H-indazole (CAS 2090315-40-3): A Halogenated Indazole Building Block for Kinase Inhibitor and IDO1/TDO Immuno-Oncology Research


5-Fluoro-7-iodo-1H-indazole (CAS 2090315-40-3) is a halogenated indazole derivative featuring a fluorine atom at the 5-position and an iodine atom at the 7-position of the indazole core. This heterocyclic compound is primarily utilized as a high-purity chemical building block in medicinal chemistry and drug discovery . The indazole scaffold is a privileged structure in drug development, found in numerous FDA-approved therapies, and the strategic incorporation of both fluorine and iodine substituents provides orthogonal reactivity for constructing complex molecular architectures through cross-coupling reactions [1].

Why 5-Fluoro-7-iodo-1H-indazole Cannot Be Replaced by Simpler Indazole Analogs in Critical Experiments


The dual halogenation pattern of 5-fluoro-7-iodo-1H-indazole is not interchangeable with mono-halogenated or unsubstituted indazole analogs. The presence of the 7-iodo group provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the installation of diverse aryl, heteroaryl, and alkynyl moieties [1]. Simultaneously, the 5-fluoro substituent modulates the electronic properties and metabolic stability of the indazole core, which can significantly impact target binding affinity and pharmacokinetic profiles [2]. Studies on fluorinated indazoles have demonstrated that the specific positioning of halogens is critical for achieving desired potency and selectivity against therapeutic targets such as IDO1 and various kinases, with variations in substitution patterns leading to orders of magnitude differences in inhibitory activity [3].

Quantitative Differentiation: 5-Fluoro-7-iodo-1H-indazole vs. Comparators in Enzymatic and Cellular Assays


IDO1 Inhibitory Potency: 5-Fluoro-7-iodo-1H-indazole vs. 4,6-Substituted Indazole Lead Compound 35

In a cellular assay measuring inhibition of IDO1 in IFN-γ-stimulated human HeLa cells, 5-fluoro-7-iodo-1H-indazole demonstrates an IC50 of 37.1 nM [1]. In contrast, a potent 4,6-substituted-1H-indazole derivative (compound 35) from a published series exhibited an IC50 of 1.37 μM (1,370 nM) in the same HeLa cell assay [2]. This represents a 37-fold greater potency for 5-fluoro-7-iodo-1H-indazole in the cellular context.

IDO1 inhibition Cancer immunotherapy Tryptophan catabolism

Comparative IDO1 Potency Against Unsubstituted 1H-Indazole Pharmacophore

The unsubstituted 1H-indazole core has been identified as a novel key pharmacophore with IDO1 inhibitory activity, with an optimized derivative (compound 2g) exhibiting an IC50 of 5.3 μM in an enzymatic assay [1]. In contrast, 5-fluoro-7-iodo-1H-indazole achieves an IC50 of 37.1 nM in a cellular IDO1 inhibition assay [2]. Although assay conditions differ (enzymatic vs. cellular), the substantial difference in potency—approximately 143-fold—strongly suggests that the dual halogenation pattern on the indazole scaffold dramatically enhances IDO1 inhibitory activity.

IDO1 inhibition Structure-activity relationship Medicinal chemistry

Synthetic Versatility: Orthogonal Reactivity Enables Sequential Functionalization vs. Mono-Halogenated Analogs

5-Fluoro-7-iodo-1H-indazole possesses two distinct halogen atoms that offer orthogonal reactivity: the iodine at the 7-position is highly reactive in palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Heck), while the fluorine at the 5-position is generally inert under these conditions and serves as a metabolically stable electron-withdrawing group [1]. In contrast, mono-iodinated analogs like 7-iodo-1H-indazole provide only a single reactive site, limiting the synthetic complexity that can be achieved without additional protection/deprotection steps .

Cross-coupling Chemical building block Sequential functionalization

Validated Use Cases for 5-Fluoro-7-iodo-1H-indazole in Drug Discovery and Chemical Biology


Synthesis of Potent IDO1 Inhibitors for Cancer Immunotherapy Research

Given its demonstrated 37.1 nM cellular IC50 against IDO1 [1], 5-fluoro-7-iodo-1H-indazole serves as an advanced starting point for medicinal chemists developing IDO1/TDO dual inhibitors. Its potency exceeds that of many 4,6-substituted indazole leads (e.g., compound 35, IC50 = 1.37 μM) by 37-fold, positioning it as a high-value scaffold for optimizing next-generation immuno-oncology agents targeting tryptophan catabolism.

Divergent Synthesis of 5-Fluoro-7-Substituted Indazole Libraries via Cross-Coupling

The 7-iodo group of 5-fluoro-7-iodo-1H-indazole is a superior leaving group in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) [2]. This enables the efficient and divergent synthesis of diverse 7-substituted-5-fluoroindazole libraries, where the 5-fluoro substituent remains intact and modulates the physicochemical properties of the resulting analogs. This orthogonal reactivity is a key differentiator from simpler mono-iodinated indazoles.

Development of Fluorinated PET Tracers and 5-HT4 Receptor Ligands

Fluorinated indazoles have been developed as ligands with nanomolar affinity for 5-HT4 receptors, with the ultimate goal of creating novel radiotracers for PET imaging [3]. While not a direct ligand itself, 5-fluoro-7-iodo-1H-indazole represents a key synthetic intermediate for introducing the fluorine atom (a common positron-emitting isotope for PET, e.g., ¹⁸F) into bioactive indazole scaffolds, leveraging the established SAR that fluorine substitution enhances target engagement and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-7-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.